1-Methyl-5-vinyltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-vinyltetrazole is a heterocyclic organic compound that features a five-membered ring containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-5-vinyltetrazole can be synthesized through the alkylation of 5-vinyltetrazole with methyl iodide in the presence of triethylamine in acetonitrile solution . The reaction typically yields a mixture of isomeric 1-methyl- and 2-methyl-5-vinyltetrazoles in a 1:1 ratio . Another method involves the alkylation of 5-(β-dimethylaminoethyl)tetrazole with dimethyl sulfate, followed by the elimination of the proton from the α-methylene groups of the quaternary ammonium cations .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-vinyltetrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form various oxidized derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Alkylating Agents: Methyl iodide and dimethyl sulfate are commonly used for alkylation reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-vinyltetrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-5-vinyltetrazole involves its interaction with various molecular targets and pathways:
Alkylation Reactions: The compound undergoes alkylation at the nitrogen atoms, leading to the formation of zwitterions, which then undergo cleavage of the nitrogen-carbon bond.
Electrophilic Attack: The rate-determining step in its reactions often involves the electrophilic attack on an H-complex of the heterocycle with triethylamine.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-vinyltetrazole can be compared with other similar compounds, such as:
5-Vinyltetrazole: This compound lacks the methyl group and has different reactivity and applications.
1,2,3-Triazole: Another nitrogen-rich heterocycle with similar energetic properties but different structural and chemical characteristics.
Uniqueness: this compound is unique due to its specific combination of a vinyl group and a tetrazole ring, which imparts distinct chemical properties and reactivity compared to other tetrazoles and triazoles.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, medicine, and materials science.
Eigenschaften
CAS-Nummer |
15284-40-9 |
---|---|
Molekularformel |
C4H6N4 |
Molekulargewicht |
110.12 g/mol |
IUPAC-Name |
5-ethenyl-1-methyltetrazole |
InChI |
InChI=1S/C4H6N4/c1-3-4-5-6-7-8(4)2/h3H,1H2,2H3 |
InChI-Schlüssel |
DGRZUOBKGWHXNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.